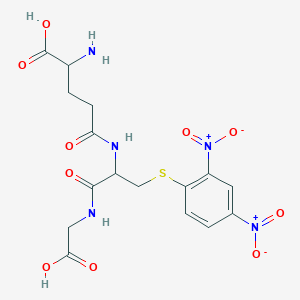

S-(2,4-dinitrophenyl)glutathione

描述

S-(2,4-dinitrophenyl)glutathione: is an organic compound that belongs to the class of oligopeptides. It is a conjugate of glutathione, where the thiol hydrogen of glutathione is replaced by a 2,4-dinitrophenyl group. This compound is known for its role as a substrate for glutathione-S-transferase and as an irreversible inhibitor of glutathione reductase .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of S-(2,4-dinitrophenyl)glutathione typically involves the conjugation of reduced glutathione with 2,4-dinitrochlorobenzene. The reaction is carried out in an aqueous medium, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: : While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.

化学反应分析

Types of Reactions

Substitution Reactions: S-(2,4-dinitrophenyl)glutathione can undergo nucleophilic substitution reactions due to the presence of the nitro groups on the phenyl ring.

Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.

Oxidation Reactions: The thiol group in the glutathione moiety can be oxidized to form disulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or other bases.

Reduction: Catalytic hydrogenation or chemical reducing agents like tin(II) chloride.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products

Reduction: Formation of 2,4-diaminophenyl-glutathione.

Oxidation: Formation of glutathione disulfide derivatives.

科学研究应用

Biochemical Research

S-(2,4-Dinitrophenyl)glutathione serves as a substrate for glutathione-S-transferases (GSTs), which are crucial enzymes involved in detoxification processes within cells. The kinetic dissociation constant of DNP-GSH is approximately 7 µM, indicating its effective interaction with GSTs . This property makes it valuable for studying the enzymatic mechanisms of GSTs and their roles in conjugating reduced glutathione to various electrophiles, thus facilitating the excretion of toxins from the body .

Detoxification Studies

DNP-GSH is instrumental in elucidating the detoxification pathways mediated by GSTs. It aids in understanding how cells respond to xenobiotic compounds and oxidative stress. Research indicates that glutathione conjugates play a critical role in mitigating cellular damage caused by reactive oxygen species (ROS) and environmental toxins .

Table 1: Role of DNP-GSH in Detoxification

| Function | Description |

|---|---|

| Substrate for GSTs | DNP-GSH acts as a substrate for various GST isoforms. |

| Detoxification | Facilitates the conjugation of harmful compounds with GSH. |

| Oxidative Stress Response | Helps neutralize ROS and reduce cellular damage. |

Drug Development and Pharmacology

The pharmacological significance of this compound extends to drug development, particularly in understanding drug resistance mechanisms. DNP-GSH is transported by multidrug resistance proteins (MDR1 and MDR3), which are known to confer resistance to certain chemotherapeutic agents .

Investigating Drug Resistance

By studying DNP-GSH's interactions with MDR proteins, researchers can gain insights into how cancer cells develop resistance to drugs. This knowledge can inform the design of more effective therapeutic strategies that circumvent these resistance mechanisms.

Case Study: Chemoresistance Mechanisms

A study demonstrated that cancer cells expressing high levels of MDR1 showed increased efflux of DNP-GSH, correlating with reduced sensitivity to certain anticancer drugs. This finding highlights the potential of using DNP-GSH as a model compound to study drug transport mechanisms in resistant cancer phenotypes .

Clinical Implications and Future Directions

The implications of this compound extend into clinical settings, particularly concerning diseases linked to oxidative stress and detoxification deficiencies. Glutathione levels have been associated with various health conditions, including neurodegenerative diseases and metabolic disorders .

Potential Therapeutic Applications

Research is ongoing to explore whether enhancing glutathione pathways through compounds like DNP-GSH could provide therapeutic benefits in conditions characterized by oxidative stress, such as:

- Parkinson’s disease

- Nonalcoholic fatty liver disease

- Chronic obstructive pulmonary disease (COPD)

Table 2: Potential Therapeutic Applications of DNP-GSH

| Condition | Potential Benefit |

|---|---|

| Neurodegenerative Diseases | May improve neuronal health through enhanced detoxification. |

| Liver Diseases | Could mitigate damage from toxic substances. |

| Respiratory Conditions | May reduce oxidative stress in lung tissues. |

作用机制

S-(2,4-dinitrophenyl)glutathione exerts its effects primarily through its interaction with glutathione-S-transferase enzymes. The compound binds to the active site of the enzyme, facilitating the transfer of the glutathione moiety to various substrates. This process is crucial for the detoxification of harmful electrophilic compounds in the body .

相似化合物的比较

Similar Compounds

Glutathione: The parent compound, which is a tripeptide consisting of glutamine, cysteine, and glycine.

S-hexylglutathione: Another glutathione conjugate used to study enzyme activity.

S-benzylglutathione: Similar in structure but with a benzyl group instead of a dinitrophenyl group.

Uniqueness: : S-(2,4-dinitrophenyl)glutathione is unique due to the presence of the dinitrophenyl group, which makes it a potent inhibitor of glutathione reductase and a useful tool in studying enzyme kinetics and detoxification processes .

生物活性

S-(2,4-dinitrophenyl)glutathione (DNP-SG) is a glutathione conjugate formed by the substitution of the thiol hydrogen of glutathione with a 2,4-dinitrophenyl group. This compound is primarily studied for its role in biotransformation processes mediated by glutathione S-transferases (GSTs), which are crucial for detoxifying xenobiotics and protecting cells from oxidative stress.

- Chemical Formula : C₁₆H₁₉N₅O₁₀S

- Molecular Weight : 473.415 g/mol

- DrugBank ID : DB02458

DNP-SG is classified as a small molecule and is not currently approved for clinical use. Its primary function is as a substrate for various GSTs, which facilitate its conjugation and subsequent detoxification processes.

DNP-SG serves as a substrate for multiple GST isoenzymes, notably the mu class GSTs (GSTM1 and GSTM2). These enzymes catalyze the conjugation of glutathione to electrophilic compounds, enhancing their solubility and facilitating their excretion from the body. The enzymatic activity can be summarized as follows:

- Conjugation Reaction :

This reaction plays a significant role in cellular detoxification, particularly in response to oxidative stress and exposure to harmful chemicals.

Enzymatic Activity and Kinetics

Research indicates that different GST isoforms exhibit variable activities towards DNP-SG. For instance, GSTM2-2 has shown a specific activity of approximately 273 µmol min⁻¹ mg⁻¹ with a Km value of 63 µM, indicating its efficiency in catalyzing the reaction with DNP-SG .

Enzyme Activity Table

| GST Isoform | Specific Activity (µmol min⁻¹ mg⁻¹) | Km (µM) | k_cat (s⁻¹) |

|---|---|---|---|

| GSTM1 | Variable | Variable | Variable |

| GSTM2 | 273 ± 5 | 63 | 353 |

| GSTP1 | Moderate | Moderate | Moderate |

Toxicological Profile

This compound has been evaluated for its potential toxicity. The Ames test indicates that it possesses toxic properties, suggesting that it may induce mutagenic effects under certain conditions . Furthermore, its interaction with cellular pathways involved in oxidative stress response highlights its dual role as both a protective agent and a potential source of toxicity.

Study on Glutathione Transferases

A comprehensive study published in Nature explored the role of human GSTs in the biotransformation of DNP-SG. The findings revealed that nearly all tested human GSTs, except for GST T1-1, were active with JS-K (a prodrug activated by GSH conjugation), demonstrating the broad applicability of DNP-SG in therapeutic contexts .

Cancer Research Implications

Research has indicated that overexpression of certain GST isoforms in cancer cells can lead to drug resistance by enhancing the detoxification of chemotherapeutic agents. This suggests that targeting GSTs could be a viable strategy for improving cancer treatment efficacy .

属性

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O10S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-32-12-3-1-8(20(28)29)5-11(12)21(30)31/h1,3,5,9-10H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEUKVKGTKDDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865277 | |

| Record name | gamma-Glutamyl-S-(2,4-dinitrophenyl)cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-39-4 | |

| Record name | NSC131112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。